

In Silico Studies and Molecular Modeling of N,N'-Dibenzoylhydrazine: A Technical Guide

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Compound of Interest

Compound Name: *N,N'*-Dibenzoylhydrazine

Cat. No.: B146530

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico studies and molecular modeling of **N,N'-Dibenzoylhydrazine** (DBH) and its derivatives. **N,N'-Dibenzoylhydrazine**, a key structural motif, has garnered significant attention in medicinal chemistry due to its wide range of biological activities. This document consolidates key findings from various studies, presenting quantitative data, detailed experimental protocols, and visual representations of workflows and molecular interactions to facilitate further research and drug development efforts.

Introduction to N,N'-Dibenzoylhydrazine and its Biological Significance

N,N'-Dibenzoylhydrazine and its analogs are a class of compounds characterized by a central hydrazine core flanked by two benzoyl groups. This scaffold has proven to be a versatile template for the design of novel therapeutic agents. In silico methodologies, including molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics simulations, have been instrumental in elucidating the structure-activity relationships (SAR) and potential mechanisms of action of these compounds.

The diverse biological activities exhibited by **N,N'-Dibenzoylhydrazine** derivatives include:

- Insecticidal Activity: Notably as ecdysone receptor (EcR) agonists, disrupting the molting process in insects.[1][2][3][4]
- Anticancer Activity: Showing cytotoxic effects against various cancer cell lines.[5][6][7][8][9][10]
- Antimicrobial Activity: Demonstrating efficacy against a range of bacteria and fungi.[11][12][13][14][15][16][17][18]
- Enzyme Inhibition: Targeting various enzymes such as urease, HIV-integrase, monoamine oxidase (MAO), and carbonic anhydrases.[1][3][19][20]

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[21] This method is widely used to predict the binding affinity and interaction patterns of ligands with their protein targets.

Key Protein Targets

In silico studies have identified several key protein targets for **N,N'-Dibenzoylhydrazine** and its derivatives.

Target Protein	PDB ID	Organism	Therapeutic Area	Reference
Ecdysone Receptor (EcR)	1R20	Chironomus tentans	Insecticide	[22]
Urease	4H9M	Helicobacter pylori	Antibacterial	[22]
HIV-Integrase	1QS4	Human Immunodeficiency Virus 1	Antiviral	[22]
Dihydrofolate Reductase (DHFR)	-	Mycobacterium tuberculosis	Antitubercular	[23]
Enoyl ACP Reductase (InhA)	-	Mycobacterium tuberculosis	Antitubercular	[23]
Carbonic Anhydrase I (hCA I)	-	Homo sapiens	Diuretic, Antiglaucoma	[20]
Carbonic Anhydrase II (hCA II)	-	Homo sapiens	Diuretic, Antiglaucoma	[20]
Monoamine Oxidase A (MAO-A)	-	Homo sapiens	Antidepressant	[19]
Histone Deacetylase 6 (HDAC6)	-	Homo sapiens	Anticancer	[24]

Summary of Molecular Docking Results

The following table summarizes the binding affinities of **N,N'-Dibenzoylhydrazine** and its derivatives against various protein targets as reported in the literature.

Compound	Target Protein	Binding Affinity (kcal/mol)	Interacting Residues	Reference
1,2-Dibenzoylhydrazine (DBH)	Ecdysone Receptor (EcR)	-	-	[1][3]
1,2-Dibenzoylhydrazine (DBH)	Urease	-	-	[1][3]
1,2-Dibenzoylhydrazine (DBH)	HIV-Integrase	-	-	[1][3]
Isatin Hydrazone Derivatives	HDAC6	-7.91 (for compound 9a)	Zn2+	[25]
N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives	Multidrug Efflux Pump (MATE)	-	-	[15]
2-Methoxy Benzoyl Hydrazone Derivatives	Leishmania infantum Trypanothione Reductase	-9.40 (for compound M12)	-	[21]

In Silico ADMET Prediction

ADMET prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and pharmacodynamic properties of potential drug candidates.[21][26] In silico tools are employed to predict properties such as absorption, distribution, metabolism, excretion, and toxicity, helping to identify compounds with favorable drug-like characteristics.[24][25][27][28]

Predicted ADMET Properties of N,N'-Dibenzoylhydrazine Derivatives

Several studies have reported the in silico ADMET profiles of novel **N,N'-Dibenzoylhydrazine** derivatives. Generally, these compounds are predicted to have good intestinal absorption and oral bioavailability.

Compound Series	Key ADMET Findings	Reference
Isatin Hydrazones	Favorable absorption, low-moderate plasma clearance, and favorable toxicity profile.	[25]
2-Methoxy Benzoyl Hydrazones	Good bioavailability, with some compounds predicted to be non-toxic.	[21]
N-acetyl cyanoacetyl hydrazone derivatives	Predicted to have 99% confidence levels for human intestinal absorption and blood-brain barrier penetration.	[29]
Quinoxaline 1,4-di-N-oxide derivatives	Designed based on in silico ADMET criteria.	[26]
4-[(substituted benzyl) amino]benzo hydrazides	Good pharmacokinetic and toxicity-free profiles predicted.	[30]

Biological Activity Data

The following tables summarize the in vitro biological activities of various **N,N'-Dibenzoylhydrazine** derivatives.

Anticancer Activity

Compound Series	Cell Line	IC50 (μM)	Reference
Benzothiazole Acylhydrazones	C6 (Rat brain glioma)	-	[6][10]
A549 (Human lung adenocarcinoma)	-	[6][10]	
MCF-7 (Human breast adenocarcinoma)	-	[6][10]	
HT-29 (Human colorectal adenocarcinoma)	-	[6][10]	
N-Acyl Hydrazones	MCF-7 (Breast cancer)	7.52 ± 0.32 – 25.41 ± 0.82	[8]
PC-3 (Prostate cancer)	10.19 ± 0.52 – 57.33 ± 0.92	[8]	
2-cyano-N'-(2-cyano- 3-phenylacryloyl)-3- phenylacrylohydrazide s	HCT-116 (Colon carcinoma)	3.8 ± 0.7 (for compound 5a)	[7]

Antimicrobial Activity

Compound Series	Microorganism	MIC (µg/mL)	Reference
Hydrazide-hydrazone derivatives	S. aureus, B. subtilis, E. coli, P. aeruginosa	32-64	[13]
1,2-dihydropyrimidine derivatives	B. subtilis, S. aureus, M. luteus, E. coli, P. picketti	0.08–1	[13]
Nicotinic acid hydrazones	P. aeruginosa	0.19-0.22	[13]
Amino acid-(N'-benzoyl) hydrazide derivatives	S. aureus, E. coli	Comparable to ampicillin	[14]
4-[(substituted benzyl) amino]benzo hydrazides	Mycobacterium tuberculosis H37Rv	1.2	[30]

Enzyme Inhibition

Compound Series	Enzyme	IC50 (µM)	Reference
Benzylidenehydrazine derivatives	α-amylase	116.19 (for compound 9)	[31]
Benzylidenehydrazine derivatives	α-glucosidase	61.16 (for compound 7)	[31]
1-substituted-2-phenylhydrazone derivatives	hMAO-A	0.028 (for compound 2b)	[19]
Benzimidazole-hydrazone derivatives	hCA I	1.684 (for compound 3p)	[20]
Benzimidazole-hydrazone derivatives	hCA II	2.188 - 4.334	[20]

Experimental and Computational Protocols

This section provides detailed methodologies for the key in silico and in vitro experiments cited in this guide.

Molecular Docking Protocol

This protocol outlines a general workflow for performing molecular docking studies with **N,N'-Dibenzoylhydrazine** derivatives.

- Protein Preparation:
 - Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). [\[22\]](#)
 - Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure.
 - Add polar hydrogen atoms to the protein.
 - Assign appropriate atomic charges (e.g., Kollman charges).
 - Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock Vina). [\[22\]](#)
- Ligand Preparation:
 - Draw the 2D structure of the **N,N'-Dibenzoylhydrazine** derivative using chemical drawing software (e.g., ChemDraw).
 - Convert the 2D structure to a 3D conformation.
 - Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).
 - Save the prepared ligand structure in a suitable format (e.g., PDBQT).
- Docking Simulation:

- Define the binding site on the protein. This can be done by specifying a grid box that encompasses the active site, often centered on a co-crystallized ligand.
- Run the docking simulation using software such as AutoDock Vina or Discovery Studio.
- The software will generate multiple binding poses for the ligand within the protein's active site and calculate the corresponding binding affinities.
- Analysis of Results:
 - Analyze the predicted binding poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most favorable.
 - Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer).

In Silico ADMET Prediction Protocol

This protocol describes a general workflow for predicting the ADMET properties of **N,N'-Dibenzoylhydrazine** derivatives.

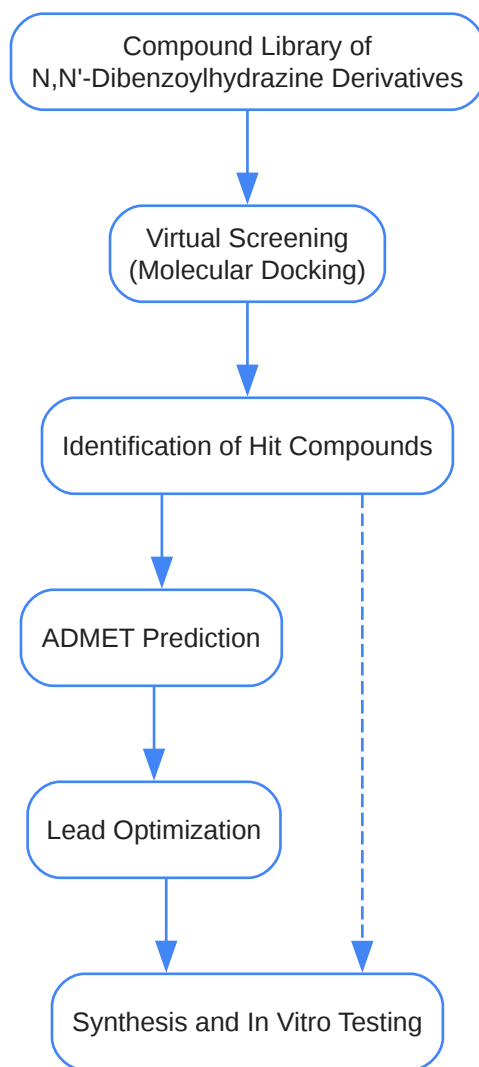
- Compound Input:
 - Obtain the 2D structure of the **N,N'-Dibenzoylhydrazine** derivative in a suitable format (e.g., SMILES).
- Software/Server Selection:
 - Choose a reliable in silico ADMET prediction tool. Several web-based servers and standalone software are available, such as SwissADME, pkCSM, and ADMETlab.^{[21][25]}
- Property Prediction:
 - Submit the compound's structure to the selected tool.
 - The tool will calculate a range of physicochemical and pharmacokinetic properties, including:

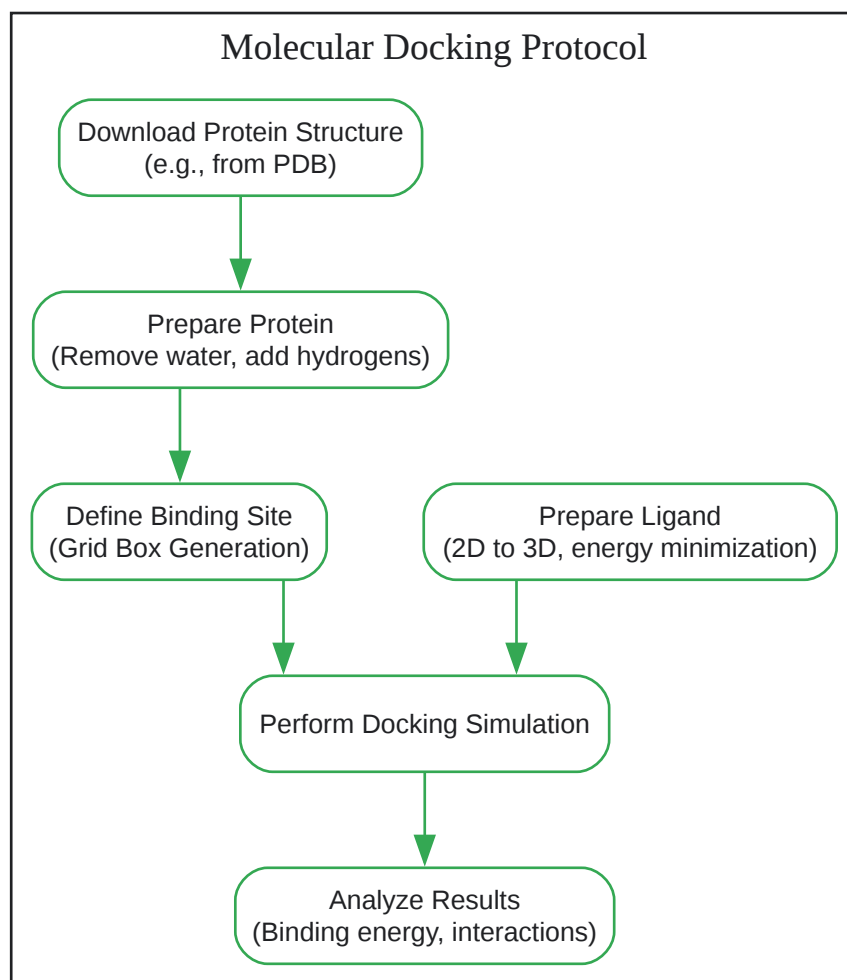
- Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.
- Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).
- Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
- Excretion: Total clearance.
- Toxicity: AMES toxicity, hepatotoxicity.
- The tool may also assess drug-likeness based on rules such as Lipinski's Rule of Five.
- Data Interpretation:
 - Analyze the predicted ADMET properties to assess the compound's potential as a drug candidate.
 - Compare the predicted values against established thresholds for favorable drug-like properties.

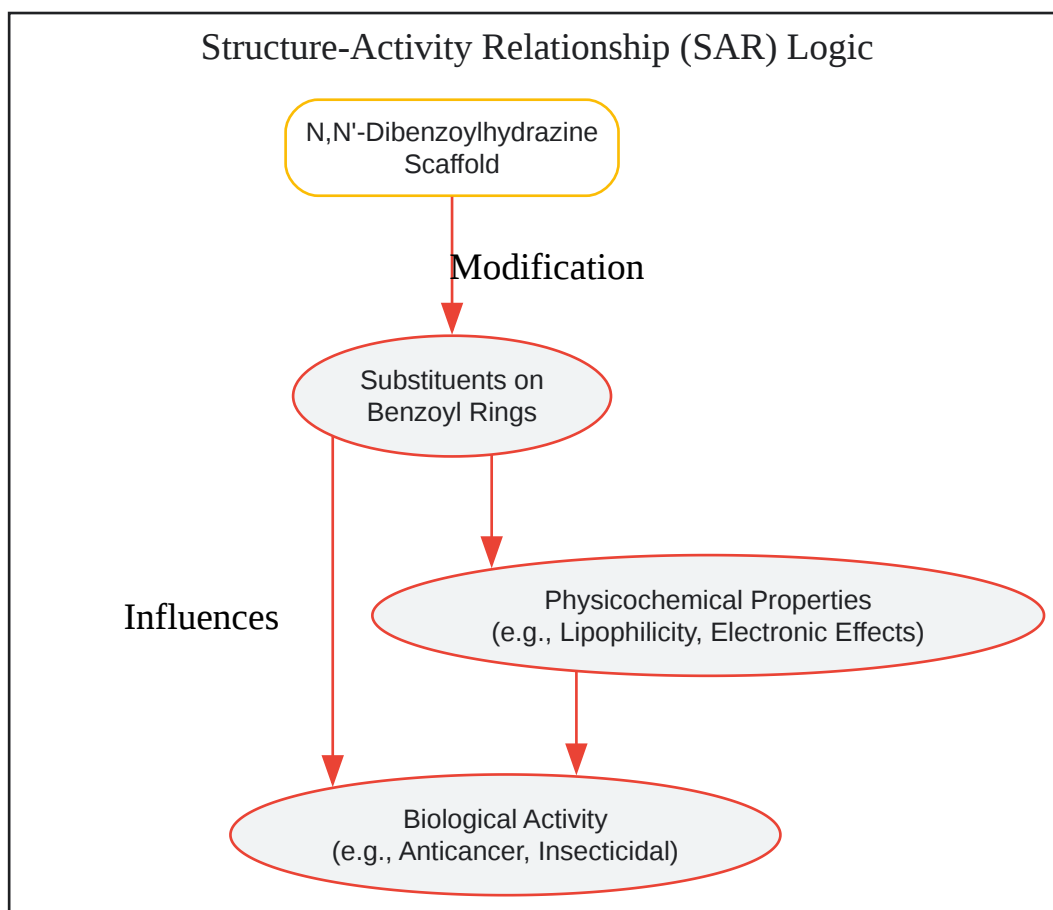
Visualizations

The following diagrams illustrate key workflows and concepts related to the in silico study of **N,N'-Dibenzoylhydrazine** derivatives.

In Silico Drug Discovery Workflow







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